molecular formula C9H15NO3 B117498 3-(2-Oxoazepan-1-yl)propanoic acid CAS No. 505026-81-3

3-(2-Oxoazepan-1-yl)propanoic acid

Cat. No.: B117498
CAS No.: 505026-81-3
M. Wt: 185.22 g/mol
InChI Key: LVIWUACEPGXDSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Oxoazepan-1-yl)propanoic acid is an organic compound with the molecular formula C9H15NO3 It is characterized by the presence of an azepane ring, which is a seven-membered heterocyclic ring containing one nitrogen atom and a ketone group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxoazepan-1-yl)propanoic acid typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 1,6-diaminohexane with a suitable carbonyl compound under acidic conditions to form the azepane ring.

    Introduction of the Ketone Group: The ketone group at the second position can be introduced through oxidation reactions. For example, the azepane ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the Propanoic Acid Moiety: The final step involves the attachment of the propanoic acid group to the azepane ring. This can be achieved through esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and reduce reaction times. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxoazepan-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify the existing ketone group.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 3-(2-hydroxyazepan-1-yl)propanoic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

3-(2-Oxoazepan-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Oxoazepan-1-yl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the azepane ring and the ketone group allows for specific binding interactions, which can influence the compound’s biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Oxoazepan-1-yl)butanoic acid: Similar structure with an additional carbon in the side chain.

    3-(2-Oxoazepan-1-yl)acetic acid: Similar structure with a shorter side chain.

    3-(2-Oxoazepan-1-yl)pentanoic acid: Similar structure with a longer side chain.

Uniqueness

3-(2-Oxoazepan-1-yl)propanoic acid is unique due to its specific combination of the azepane ring and the propanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further enhance its significance in research and industry.

Properties

IUPAC Name

3-(2-oxoazepan-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c11-8-4-2-1-3-6-10(8)7-5-9(12)13/h1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIWUACEPGXDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588403
Record name 3-(2-Oxoazepan-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505026-81-3
Record name 3-(2-Oxoazepan-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.